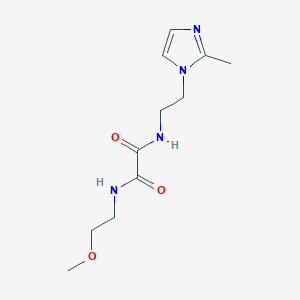

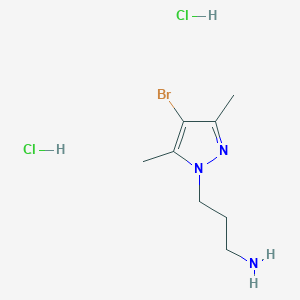

![molecular formula C16H21N3O2 B2689893 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1775421-84-5](/img/structure/B2689893.png)

3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridines often involves the reaction of 2-hydrazinopyridines with different reagents . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridines consists of a pyridine ring fused with a 1,2,4-triazole ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can undergo reactions such as aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific substituents attached to the rings . For example, these compounds can exhibit different melting points, solubilities, and reactivities .Aplicaciones Científicas De Investigación

3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has been studied extensively for its potential applications in biomedical research. It has been used in a variety of laboratory experiments, including studies of its anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mecanismo De Acción

Target of Action

The compound 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has excellent in vitro metabolic stability .

Result of Action

Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the compound has excellent in vitro metabolic stability , suggesting that it may be stable under various environmental conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is relatively straightforward and yields are typically quite high. Furthermore, this compound has been studied extensively for its potential applications in biomedical research, and its biochemical and physiological effects have been well-documented.

On the other hand, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and more research is needed in this area. Additionally, there is still a lack of data regarding the long-term effects of this compound on human health, and further studies are needed to address this issue.

Direcciones Futuras

Despite its potential applications in biomedical research, there is still much to be learned about 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Further research is needed to better understand its mechanism of action and the long-term effects of its use. Additionally, more studies are needed to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.

Métodos De Síntesis

The synthesis of 3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine begins with the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-amino-1,3,4-thiadiazole in the presence of an acid catalyst. This reaction produces this compound (this compound). The reaction is usually carried out in an aqueous solution, and the yield of this compound is typically quite high.

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Some triazolopyridine derivatives have been found to exhibit antiproliferative activities against a panel of cancer cell lines .

Molecular Mechanism

Triazolopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZJQPCKPIFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

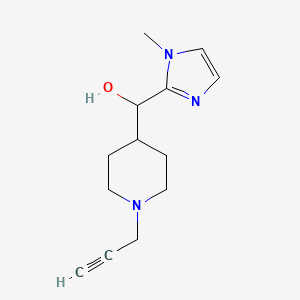

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)

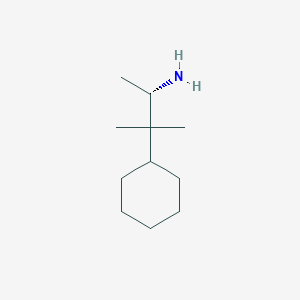

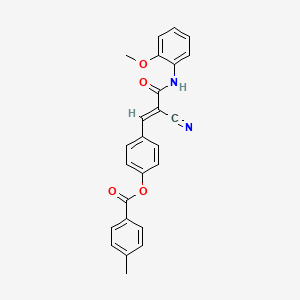

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

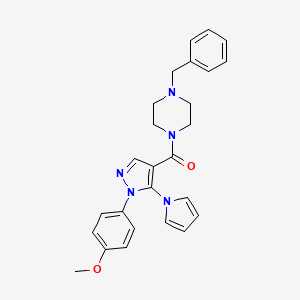

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)